molecular formula C37H45N3O11 B12755832 (Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate CAS No. 93551-81-6

(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate

Cat. No.: B12755832
CAS No.: 93551-81-6
M. Wt: 707.8 g/mol
InChI Key: VMXVXZSTCBCSNI-FCZZSTBBSA-N
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Description

(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the phenyl and propanoate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as microfluidization and green chemistry principles can further enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, altering its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate
  • (Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] acetate

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate lies in its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

93551-81-6

Molecular Formula

C37H45N3O11

Molecular Weight

707.8 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate

InChI

InChI=1S/C29H37N3O3.2C4H4O4/c1-2-28(34)35-29(26-13-7-4-8-14-26)15-18-31(19-16-29)24-27(33)32-22-20-30(21-23-32)17-9-12-25-10-5-3-6-11-25;2*5-3(6)1-2-4(7)8/h3-14H,2,15-24H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b12-9+;2*2-1-

InChI Key

VMXVXZSTCBCSNI-FCZZSTBBSA-N

Isomeric SMILES

CCC(=O)OC1(CCN(CC1)CC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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